molecular formula C19H24N2O3 B2464081 N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478259-41-5

N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2464081
CAS No.: 478259-41-5
M. Wt: 328.412
InChI Key: QBMSQASTEJGMJL-UHFFFAOYSA-N
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Description

“N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide” is a chemical compound with the molecular formula C20H24N2O3 . It is also known by other synonyms such as “N,N-Diisopropyl-p-anisamide” and "4-Methoxy-N,N-bis(1-methylethyl)benzamide" .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzamide core with a methoxy group at the para position and two isopropyl groups attached to the nitrogen atom . The molecular weight of the compound is 340.422 .

Scientific Research Applications

Antibacterial and Antifungal Properties

  • N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide derivatives have shown promising antibacterial activity. A study demonstrated that certain pyrrole–2–carboxamide derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. These compounds were also evaluated for antifungal activity, highlighting their potential in antimicrobial applications (Mane et al., 2017).

Catalyst in Synthesis of Phenothiazines

  • The compound has been used as part of a catalyst system in the synthesis of phenothiazines, showcasing its utility in organic synthesis. A study demonstrated the effective use of a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system for preparing phenothiazines in good yields (Huang et al., 2014).

Synthesis of Dihydro-Pyrrol-Carboxamide Derivatives

  • Research indicates its role in the synthesis of functionalized 4,5-dihydro-1H-pyrrol-3-carboxamide derivatives, which are important in pharmaceutical chemistry. A one-pot synthesis approach was developed for these derivatives, involving reactions with N-alkyl-3-oxobutanamides (Alizadeh et al., 2008).

Involvement in Cytotoxicity Studies

  • Another study explored the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrrole-4-carboxamides and their derivatives, which were tested for in vitro cytotoxic activity against various cancer cell lines. This research highlights the compound's relevance in the field of cancer research (Hassan et al., 2014).

Role in Regiospecific C-acylation

  • The compound has been implicated in the regiospecific C-acylation of pyrroles and indoles, which is significant in the development of pharmaceuticals and other chemical products. A study focused on the reactions of pyrrole with N-acylbenzotriazoles, yielding various 2-acylpyrroles (Katritzky et al., 2003).

Synthesis of Pyrazole Carboxamides

  • A series of pyrazole carboxamides have been synthesized using a catalyst and diisopropyl ethylamine, demonstrating the compound's utility in creating diverse chemical structures for potential pharmaceutical applications (Prabakaran et al., 2012).

Properties

IUPAC Name

4-(4-methoxybenzoyl)-N,N-di(propan-2-yl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-12(2)21(13(3)4)19(23)17-10-15(11-20-17)18(22)14-6-8-16(24-5)9-7-14/h6-13,20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMSQASTEJGMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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